Cas no 83864-70-4 (Angeloylisogomisin O)

Angeloylisogomisin O structure
Angeloylisogomisin O structure
Nome del prodotto:Angeloylisogomisin O
Numero CAS:83864-70-4
MF:C28H34O8
MW:498.564769268036
CID:837748
PubChem ID:91864463

Angeloylisogomisin O Proprietà chimiche e fisiche

Nomi e identificatori

    • Angeloylisogomisin O
    • (6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-yl (2Z)- 2-methyl-2-butenoate
    • (6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3\',4\']cycloocta[1\',2\':4,5]benzo[1,2-d][1,3]dioxol-8-yl (2Z)- 2-methyl-2-butenoate
    • 2-Butenoic acid, 2-methyl-, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-yl ester, stereoisomer (ZCI)
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole, 2-butenoic acid deriv. (ZCI)
    • Schisanwilsonin N
    • 046M30W397
    • AKOS040744720
    • (6S,7S,8R)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-yl (Z)-2-methylbut-2-enoate
    • UNII-046M30W397
    • 83864-70-4
    • 2-Butenoic acid, 2-methyl-, (6S,7S,8R,13aS)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-8-yl ester, (2Z)-
    • Q27247629
    • FS-9084
    • Heteroclitin B
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole, 2-butenoic acid deriv.; Angeloylisogomisin O
    • B0005-152344
    • 140461-47-8
    • (3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate
    • [(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate
    • DA-50477
    • [ "" ]
    • Inchi: 1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3
    • Chiave InChI: PZUDCPSZWPLXKT-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)=CC)OC1C(C)C(C)CC2C(=C(C(=C(C=2)OC)OC)OC)C2C1=CC1=C(C=2OC)OCO1

Proprietà calcolate

  • Massa esatta: 498.22500
  • Massa monoisotopica: 498.22536804g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 7
  • Complessità: 786
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 81.7Ų
  • XLogP3: 5.8

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 603.8±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 255.5±31.5 °C
  • PSA: 81.68000
  • LogP: 5.49550
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

Angeloylisogomisin O Informazioni sulla sicurezza

Angeloylisogomisin O Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A65800-5mg
(6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-yl (2Z)- 2-methyl-2-butenoate
83864-70-4 ,HPLC≥98%
5mg
¥5280.0 2023-09-08
DC Chemicals
DCD-063-20mg
Angeloylisogomisin O
83864-70-4 >98%, Standard References Grade
20mg
$280.0 2023-09-15
A2B Chem LLC
AH54308-5mg
Angeloylisogomisin O
83864-70-4 98.0%
5mg
$660.00 2024-04-19
DC Chemicals
DCD-063-20 mg
Angeloylisogomisin O
83864-70-4 >98%, Standard References Grade
20mg
$280.0 2022-03-01
A2B Chem LLC
AH54308-1mg
Angeloylisogomisin O
83864-70-4 > 95%
1mg
$699.00 2023-12-30
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83864-70-4)Angeloylisogomisin O
TB00245
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta